(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride
CAS No.: 824943-40-0
Cat. No.: VC21254521
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 824943-40-0 |
---|---|
Molecular Formula | C6H12ClNO3 |
Molecular Weight | 181.62 g/mol |
IUPAC Name | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |
Standard InChI Key | ZWHYCCWEJZJLHW-JBUOLDKXSA-N |
Isomeric SMILES | C1C[C@H](NC[C@@H]1O)C(=O)O.Cl |
SMILES | C1CC(NCC1O)C(=O)O.Cl |
Canonical SMILES | C1CC(NCC1O)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride is officially identified by the CAS Registry Number 824943-40-0 and is known by several synonyms including (2S,5R)-5-Hydroxypipecolic acid hydrochloride and (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride . The non-hydrochloride form (free acid) is identified by CAS number 50439-45-7 and has synonyms such as L-trans-5-hydroxy-2-piperidinecarboxylic acid and trans-5-Hydroxy-L-pipecolic acid . The systematic IUPAC nomenclature positions this molecule within the family of substituted piperidine compounds, specifically as a hydroxylated derivative of pipecolic acid (piperidine-2-carboxylic acid). The stereochemical designators (2S,5R) precisely define the three-dimensional orientation of the functional groups at positions 2 and 5 of the piperidine ring .
Molecular Structure and Properties
The compound features a six-membered piperidine heterocyclic ring with nitrogen at position 1, a carboxylic acid group at position 2 with S stereochemistry, and a hydroxyl group at position 5 with R stereochemistry . The trans configuration of these substituents relative to the piperidine ring creates a distinct three-dimensional structure important for its recognition in biological systems and analytical applications. The hydrochloride salt form has a molecular formula of C6H12ClNO3 with a molecular weight of 181.62 g/mol, while the corresponding free acid form (C6H11NO3) has a molecular weight of 145.16 g/mol . Physical property predictions for the free acid form indicate a high boiling point of approximately 354.8±42.0°C and a density of approximately 1.299 g/cm³ . The predicted pKa value of 2.31±0.40 suggests that the carboxylic acid group is moderately acidic, comparable to other α-amino acids .
Synthesis and Stereochemical Considerations
Synthetic Approaches
The synthesis of stereochemically defined hydroxypipecolic acids like (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride presents significant challenges due to the need for precise stereocontrol at multiple centers. Literature on related compounds indicates that one synthetic approach involves starting with enantiopure 5-hydroxy-piperidone derivatives as chiral building blocks that already contain one stereocenter with the desired configuration . A key step in some synthesis routes involves the chemoselective methylenation of amide carbonyl groups using organometallic reagents such as dimethyltitanocene, which allows for selective transformation of precursors into intermediates that can be further elaborated to the desired hydroxypipecolic acid derivative . The transformation of exocyclic double bonds to carboxylic acid groups represents another critical step in the synthesis pathway, often involving hydroboration/oxidation sequences to introduce functional groups with specific stereochemistry .
Purification Challenges
The purification of stereochemically pure (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride presents several significant challenges. Separation of diastereomeric intermediates is often necessary to obtain stereochemically pure final products, requiring sophisticated chromatographic techniques . The presence of multiple functional groups (amine, carboxylic acid, and hydroxyl) with similar reactivity profiles can complicate purification processes due to strong interactions with chromatographic media. The formation of the hydrochloride salt must be carefully controlled to ensure complete and clean conversion without degradation of the sensitive functionality. Additionally, the potential hygroscopicity of the hydrochloride salt form may complicate handling during final purification steps. These challenges necessitate carefully optimized purification protocols to achieve the high levels of both chemical and stereochemical purity required for analytical standard applications.
Analytical Applications
Market Applications and Future Trends
Future Research Directions
Synthetic Method Improvements
Future research into improved synthetic methods for (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride could focus on several key areas. Developing more efficient stereoselective synthesis routes could reduce production costs and increase availability of this specialized compound. Current approaches for similar compounds involve multiple steps and often require separation of stereoisomers, suggesting opportunities for more direct stereoselective methods . Continuous flow chemistry techniques offer potential advantages for controlling reaction conditions precisely, potentially improving stereoselectivity and reducing the formation of unwanted isomers. Biocatalytic approaches using enzymes for stereoselective transformations represent another promising direction, as enzymatic catalysis often provides excellent stereoselectivity under mild conditions. Green chemistry principles could be applied to develop more environmentally friendly synthesis routes with reduced solvent usage, lower energy requirements, and fewer hazardous reagents. Additionally, developing scalable processes that maintain high stereochemical purity while increasing production volume could help reduce the currently high cost of the compound, potentially expanding its accessibility for research and analytical applications.
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